molecular formula C26H45NO5S B12419393 Taurolithocholic acid-d5

Taurolithocholic acid-d5

Cat. No.: B12419393
M. Wt: 488.7 g/mol
InChI Key: QBYUNVOYXHFVKC-DLRBFDLYSA-N
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Description

Conceptual Framework of Stable Isotope Labeling for Metabolic and Analytical Investigation

The fundamental principle of stable isotope labeling lies in the ability to introduce a "heavy" version of a molecule into a biological system and track its transformation into various downstream metabolites. frontiersin.org This approach provides a dynamic view of metabolism that is not achievable with traditional methods that only measure static metabolite concentrations. eurisotop.com By feeding cells, tissues, or whole organisms with a substrate labeled with a stable isotope, researchers can follow the labeled atoms as they are incorporated into different metabolic products. creative-proteomics.com

This technique is instrumental in:

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions, which provides insights into the regulation of metabolic networks. nih.govcreative-proteomics.com

Pathway Discovery: Identifying novel metabolic pathways and connections between different metabolic processes. nih.govfrontiersin.org

Metabolite Identification: Confirming the identity of unknown metabolites by observing the incorporation of labeled atoms. nih.gov

Mass spectrometry (MS) is a particularly sensitive and widely used technique for analyzing stable isotope-labeled compounds. nih.gov The mass difference between the labeled and unlabeled molecules allows for their clear differentiation and quantification. clearsynth.com

Rationale for Deuterium (B1214612) Incorporation in Endogenous Metabolite Analogs

Deuterium (D), a stable isotope of hydrogen, is frequently used for labeling endogenous metabolites to create internal standards for quantitative analysis. clearsynth.com These deuterated standards are chemically almost identical to the analytes of interest but have a higher mass, allowing them to be distinguished by mass spectrometry. scioninstruments.com

The primary reasons for using deuterium-labeled internal standards include:

Improved Accuracy and Precision: By adding a known amount of the deuterated standard to a sample, variations in sample preparation, extraction, and instrument response can be corrected, leading to more accurate and reproducible quantification of the endogenous analyte. clearsynth.comscioninstruments.com

Compensation for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for effective correction. clearsynth.comscioninstruments.com

Method Validation: Deuterated standards are crucial for validating the robustness and reliability of analytical methods. clearsynth.com

While highly effective, it is important to note that in some cases, highly substituted deuterium-labeled standards may exhibit slight differences in retention time or recovery compared to the unlabeled analyte. nih.govscispace.comnih.gov

Contextualization of Taurolithocholic Acid-d5 within Bile Acid Metabolomics and Advanced Research Methodologies

Taurolithocholic acid is a secondary bile acid formed in the gut by microbial metabolism and is conjugated with taurine (B1682933) in the liver. nih.govwikipedia.org Bile acids are crucial for the digestion and absorption of fats and have been recognized as important signaling molecules that regulate various metabolic processes, including their own synthesis, as well as triglyceride, cholesterol, and glucose homeostasis. avantiresearch.comavantiresearch.com

This compound is the deuterium-labeled form of Taurolithocholic acid. szabo-scandic.com It serves as an essential internal standard in metabolomics studies, particularly those focused on the analysis of bile acids. shimadzu.comfrontiersin.org The use of this compound allows for the precise and accurate quantification of its unlabeled counterpart, Taurolithocholic acid, in complex biological samples like serum and tissues. nih.govnih.gov

Advanced research methodologies, such as liquid chromatography-mass spectrometry (LC-MS), are employed to analyze the intricate profiles of bile acids. shimadzu.com In these studies, this compound is added to samples to correct for analytical variability, ensuring reliable data for understanding the role of bile acids in health and disease. frontiersin.orgnih.gov For instance, disturbances in bile acid metabolism have been linked to conditions like drug-induced liver injury and neurodegenerative diseases. nih.govnih.gov The ability to accurately measure specific bile acids like Taurolithocholic acid using its deuterated analog is critical for identifying potential biomarkers and elucidating disease mechanisms. nih.govnih.gov

The synthesis of deuterated bile acids, including those with deuterium atoms specifically positioned on the steroid nucleus or side chain, has been a subject of chemical research to provide these valuable tools for metabolic studies. nih.govacs.org

Physicochemical Properties of Taurolithocholic Acid and its Deuterated Analog

PropertyTaurolithocholic AcidThis compound
Chemical Formula C₂₆H₄₅NO₅S nih.govC₂₆H₄₀D₅NO₅S szabo-scandic.com
Molar Mass 483.70 g/mol wikipedia.orgApproximately 488.73 g/mol
Synonyms TLCA, Sodium taurolithocholate glpbio.comcaymanchem.comTLCA-d5 frontiersin.org
Appearance Solid nih.gov-
Solubility Soluble in ethanol, DMSO, and dimethyl formamide (B127407) caymanchem.com-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H45NO5S

Molecular Weight

488.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2,19D

InChI Key

QBYUNVOYXHFVKC-DLRBFDLYSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Strategic Synthesis and Definitive Characterization of Taurolithocholic Acid D5 for Analytical and Tracer Applications

Methodological Approaches for Site-Specific Deuterium (B1214612) Labeling of Bile Acid Derivatives

The synthesis of Taurolithocholic acid-d5, a deuterated analog of the secondary bile acid Taurolithocholic acid, is crucial for its use as an internal standard in quantitative mass spectrometry-based analyses and as a tracer in metabolic studies. The introduction of stable isotopes, such as deuterium (²H or D), into a molecule allows for its differentiation from its endogenous, unlabeled counterpart without altering its chemical properties.

Site-specific deuterium labeling of bile acid derivatives like lithocholic acid, the precursor to Taurolithocholic acid, often involves multi-step chemical synthesis. A common strategy is to introduce deuterium atoms at positions that are chemically stable and not prone to exchange under physiological or analytical conditions. For this compound, the deuterium atoms are typically incorporated into the cholanoyl portion of the molecule, specifically at positions 2, 2, 3, 4, and 4.

The synthesis can be achieved through various organic chemistry reactions. For instance, deuterated reagents can be used in reductive amination or other C-H activation/functionalization reactions on a suitable bile acid precursor. The choice of synthetic route depends on the desired labeling pattern, the availability of starting materials, and the required isotopic purity of the final product. Following the successful deuteration of the lithocholic acid core, the final step involves the conjugation of the deuterated lithocholic acid with taurine (B1682933) to yield this compound.

Advanced Spectroscopic and Chromatographic Validation Techniques for Isotopic Purity and Structural Integrity

Ensuring the isotopic purity and structural integrity of synthesized this compound is paramount for its application as a reliable analytical standard. A combination of advanced analytical techniques is employed for this comprehensive validation. rsc.org

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful incorporation of deuterium atoms and determining the isotopic distribution of the labeled compound. rsc.org HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated standard and its unlabeled form, as well as any partially labeled species.

By analyzing the full scan mass spectrum, the monoisotopic mass of this compound can be precisely determined and compared to its theoretical exact mass. The isotopic cluster, which shows the distribution of ions with different numbers of deuterium atoms (d0 to d5), is also examined to assess the degree of deuterium incorporation. For a high-quality standard, the peak corresponding to the d5 species should be the most abundant, with minimal contributions from lower deuterated forms (d1-d4) and the unlabeled (d0) compound. caymanchem.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often used for this analysis, providing both chromatographic separation from potential impurities and sensitive mass spectrometric detection. nih.govmdpi.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Chemical FormulaC₂₆H₄₀D₅NO₅S
Theoretical Exact Mass488.3397 g/mol
Observed Mass (m/z)Consistent with theoretical mass within a narrow mass tolerance window (e.g., ± 5 ppm)
Deuterium Incorporation≥99% deuterated forms (d1-d5); ≤1% d0

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (2, 2, 3, 4, and 4) will be significantly diminished or absent, providing direct evidence of successful labeling at these specific sites. nih.gov Conversely, a ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can also be employed to correlate the deuterium atoms with their attached carbons, further confirming the labeling positions. nih.gov

Quantitative Assessment of Isotopic Enrichment for Research Standards

The quantitative assessment of isotopic enrichment is a critical step in the characterization of deuterated standards to ensure their accuracy for use in quantitative analytical methods. avantiresearch.com Isotopic enrichment refers to the percentage of the labeled isotope at a specific position in the molecule. isotope.com

This assessment is typically performed using high-resolution mass spectrometry by analyzing the relative intensities of the isotopic peaks in the mass spectrum. rsc.org The percentage of isotopic enrichment is calculated based on the abundance of the fully deuterated (d5) species relative to the sum of all isotopic species (d0 to d5). A high isotopic enrichment, typically greater than 98% or 99%, is desirable for an internal standard to minimize any potential interference from the unlabeled analyte. caymanchem.com

The isotopic purity is a key parameter reported in the certificate of analysis for commercially available deuterated standards and is essential for accurate quantification in stable isotope dilution assays. caymanchem.com

Advanced Mass Spectrometry Based Analytical Methodologies Employing Taurolithocholic Acid D5

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Bile Acid Quantification

LC-MS/MS has emerged as the gold standard for the analysis of bile acid profiles in biological matrices due to its exceptional resolution, sensitivity, and specificity. mdpi.comnih.gov The development of robust LC-MS/MS assays is fundamental for accurately quantifying a wide array of bile acids, including their various conjugated and unconjugated forms. sciex.com These methods are essential for investigating the roles of bile acids in physiological and pathological processes. nih.govresearchgate.net

Optimization of Sample Preparation Techniques for Complex Biological Matrices in Research

The accurate quantification of bile acids in complex biological matrices such as serum, plasma, urine, and fecal matter necessitates meticulous sample preparation to remove interfering substances like proteins and lipids. nih.govresearchgate.net Common techniques employed include:

Protein Precipitation (PPT): This is a straightforward and widely used method for serum and plasma samples. nih.govthermofisher.cn It typically involves the addition of an organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins, which are then removed by centrifugation. creative-proteomics.comnih.gov

Solid-Phase Extraction (SPE): SPE is a versatile technique used for purifying and concentrating bile acids from various biological fluids. creative-proteomics.com It utilizes a solid sorbent to selectively retain bile acids while other matrix components are washed away. creative-proteomics.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It is another effective method for cleaning up complex samples before LC-MS/MS analysis.

Dilution: For less complex matrices like urine, a simple dilution may be sufficient to reduce matrix effects and prepare the sample for analysis. creative-proteomics.com

The choice of sample preparation technique depends on the specific biological matrix and the bile acids of interest. Optimization of these methods is critical for achieving high recovery and minimizing matrix effects, thereby ensuring the accuracy of the subsequent LC-MS/MS analysis. nih.gov

Application of Taurolithocholic Acid-d5 as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. sciex.com this compound is an ideal internal standard for the quantification of taurolithocholic acid and other related bile acids. caymanchem.com

The principle of this method involves adding a known amount of the deuterated standard (this compound) to the sample at the beginning of the sample preparation process. nih.govfrontiersin.org Because the internal standard is chemically identical to the analyte of interest but has a different mass, it co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. sciex.com By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, any variations in sample preparation, chromatographic retention, and ionization efficiency can be effectively corrected for, leading to highly accurate and precise quantification. sciex.comnih.gov The use of stable isotope-labeled internal standards like this compound is crucial for compensating for potential matrix effects and ensuring the reliability of quantitative results. sciex.com

Methodological Validation Parameters: Sensitivity, Specificity, Linearity, Precision, Accuracy, and Recovery in Research Contexts

The validation of an LC-MS/MS method is essential to ensure its reliability and suitability for its intended purpose in a research setting. nih.govendocrine-abstracts.org Key validation parameters include:

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.comnih.gov

Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. mdpi.com This is particularly important for bile acid analysis due to the presence of numerous isomers. sciex.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. mdpi.comnih.gov Calibration curves are generated to assess linearity, and a high coefficient of determination (r²) is desired. thermofisher.cn

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day and inter-day levels. nih.govnih.gov

Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as a percentage of the nominal concentration. nih.govnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. mdpi.comnih.gov

Table 1: Representative LC-MS/MS Method Validation Parameters for Bile Acid Analysis

Parameter Typical Acceptance Criteria Research Finding Example
Linearity (r²) >0.99 A study reported high regression coefficients (>0.99) over a range of 5 ng/mL to 5000 ng/mL for 15 bile acid species. mdpi.comnih.gov
LLOQ Signal-to-noise ratio > 10 The lower limit of quantification was determined to be 5 ng/mL for all tested analytes. mdpi.comnih.gov
Accuracy 85-115% of nominal concentration Accuracies were found to be between 85–115% for the quantified bile acids. mdpi.comnih.gov
Precision (CV) <15% Both intra- and inter-assay imprecision was less than 10%. mdpi.comnih.gov
Recovery Consistent and reproducible Recoveries ranged between 92–110%. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Derivatized Bile Acid Analysis

While LC-MS/MS is the predominant technique for bile acid analysis, GC-MS offers a robust and often more accessible alternative. restek.com A key requirement for GC-MS analysis of bile acids is a derivatization step to increase their volatility and thermal stability. restek.comshimadzu.com This typically involves converting the polar carboxyl and hydroxyl groups into less polar derivatives. restek.com

Common derivatization procedures include methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Microwave-assisted derivatization has also been explored to accelerate this process. researchgate.netresearcher.life Following derivatization, the bile acid derivatives are separated by gas chromatography and detected by mass spectrometry. restek.com GC-MS can provide excellent separation of closely related bile acid isomers. restek.com Similar to LC-MS/MS, the use of isotopically labeled internal standards, such as a derivatized form of this compound, is essential for accurate quantification in GC-MS methods.

Challenges and Solutions in Quantifying Deuterated Bile Acids in Complex Biological Systems

The quantification of deuterated and endogenous bile acids in complex biological systems is not without its challenges. These include:

Matrix Effects: Co-eluting endogenous compounds from the biological matrix can either suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification. nih.govnih.gov This is a significant challenge in LC-MS/MS analysis. nih.gov

Ionization Efficiency: Different bile acids can exhibit varying ionization efficiencies in the mass spectrometer's ion source, which can affect the sensitivity and accuracy of quantification. sciex.com

Isomer Separation: Many bile acids are structural isomers, meaning they have the same mass but differ in the spatial arrangement of their atoms. sciex.com Chromatographically separating these isomers is crucial for their individual quantification and can be technically demanding. nih.govsciex.com

Several strategies are employed to overcome these challenges:

Thorough Sample Preparation: As discussed in section 3.1.1, effective sample cleanup is the first line of defense against matrix effects. nih.gov

Use of Isotope-Labeled Internal Standards: The use of internal standards like this compound is the most effective way to compensate for matrix effects and variations in ionization efficiency. sciex.com

Optimized Chromatographic Separation: Developing high-resolution chromatographic methods is essential for separating isomeric bile acids and minimizing co-elution with interfering matrix components. nih.govsciex.com

Advanced MS Techniques: Techniques like differential ion mobility spectrometry (DMS) can be used in conjunction with LC-MS to provide an additional dimension of separation for isomeric compounds, enhancing selectivity. sciex.com

By carefully addressing these challenges through meticulous method development and validation, researchers can achieve accurate and reliable quantification of bile acids, including the use of this compound as an internal standard, in complex biological systems.

Application of Taurolithocholic Acid D5 As a Tracer in Mechanistic Metabolic Research

Elucidation of Bile Acid Biosynthetic Pathways through Stable Isotope Tracing in In Vitro Systems

Stable isotope tracing provides a powerful method for mapping metabolic pathways. mdpi.com By introducing a labeled compound into a biological system, researchers can follow the path of the isotope as it is incorporated into successive metabolites, thereby revealing the sequence of biochemical reactions. nih.gov Taurolithocholic acid-d5, although a secondary bile acid, can be used in in vitro systems, such as cultured liver cells (hepatocytes) or isolated liver microsomes, to study specific enzymatic steps and pathways.

In this context, researchers can introduce this compound and track its metabolic fate. For instance, studies can investigate if further hydroxylation or other modifications occur, providing insights into detoxification pathways or the synthesis of tertiary bile acids. The use of a stable isotope-labeled compound allows for the precise differentiation between the exogenously added tracer and the endogenous, unlabeled bile acids already present in the system. Mass spectrometry analysis can then identify downstream metabolites that retain the d5 label, confirming their origin from the administered tracer and helping to delineate the specific enzymatic processes involved.

Table 1: Hypothetical Tracing of this compound in an In Vitro Hepatocyte Model

Time Point Analyte Detected Isotopic Label Implication
0 hr This compound Present Successful introduction of the tracer.
4 hr Metabolite X-d5 Present Identification of a direct metabolic product of Taurolithocholic acid.
8 hr This compound Decreased Concentration Indicates metabolic conversion of the tracer compound.

Investigation of Bile Acid Transformation and Conjugation Mechanisms in Experimental Models

Bile acids undergo extensive transformations within the host, including deconjugation, reconjugation, and modification of the steroid nucleus. nih.gov Experimental models, ranging from cell cultures to preclinical animal studies, are essential for understanding these mechanisms. This compound serves as a precise probe to investigate these processes.

When administered to an experimental model, the d5-labeled taurolithocholic acid can be tracked to see if it is deconjugated (the taurine (B1682933) group is removed) and subsequently reconjugated with a different amino acid, such as glycine, forming glycolithocholic acid-d5. This helps quantify the activity of bile salt hydrolases (BSH), often produced by gut bacteria, and the subsequent hepatic enzymes responsible for reconjugation. nih.gov Furthermore, the steroid core of the molecule can be tracked to identify enzymatic modifications like hydroxylation or epimerization, revealing the pathways responsible for altering bile acid structure and function.

Assessment of Enterohepatic Circulation Dynamics Utilizing Deuterated Bile Acids in Preclinical Studies

The enterohepatic circulation is the process of secretion of bile acids from the liver, passage into the intestine, and subsequent reabsorption and return to the liver. researchgate.netnih.gov This recycling is crucial for maintaining the body's bile acid pool. Deuterated bile acids like this compound are ideal for studying the dynamics of this circulation in preclinical models. nih.gov

Table 2: Measurable Parameters of Enterohepatic Circulation Using this compound

Parameter Description Sample Type Required
Intestinal Absorption Rate The speed at which the labeled bile acid is absorbed from the intestinal lumen into the portal circulation. Portal Blood, Feces
Hepatic Extraction Efficiency The percentage of labeled bile acid cleared from the portal blood by the liver in a single pass. Portal and Systemic Blood
Bile Acid Pool Size The total amount of a specific bile acid circulating in the enterohepatic system, calculated by isotope dilution. Bile, Plasma

| Fecal Excretion | The amount of labeled bile acid lost in feces per day, indicating the portion that escapes reabsorption. | Feces |

Methodological Framework for Studying Intestinal Microbiota-Mediated Bile Acid Metabolism

The gut microbiota plays a pivotal role in bile acid metabolism, primarily by converting primary bile acids synthesized by the liver into secondary bile acids. researchgate.netnih.gov This biotransformation significantly diversifies the bile acid pool. nih.gov Stable isotope tracers like this compound are central to the methodological framework for investigating these microbial activities.

A common in vitro method involves anaerobic incubation of the labeled bile acid with fecal slurries or with specific isolated bacterial strains. For example, incubating this compound with a microbial sample allows researchers to monitor the rate of deconjugation, which is the removal of the taurine molecule by bacterial bile salt hydrolase (BSH) enzymes to produce lithocholic acid-d5. nih.gov This approach can identify which bacterial species possess specific metabolic capabilities and how factors like diet or antibiotics might influence these microbial functions. nih.gov By tracing the appearance of labeled metabolites, a direct link between specific microbial activities and changes in the bile acid profile can be established. vtt.fi

Table 3: Methodological Steps for In Vitro Microbial Metabolism Study

Step Procedure Purpose
1. Preparation Anaerobic incubation of a fecal slurry or specific bacterial culture with this compound. To expose the labeled tracer to microbial enzymes in a controlled environment.
2. Time-Course Sampling Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 2, 4, 8, 24 hours). To monitor the progress of the metabolic reaction over time.
3. Metabolite Extraction Bile acids are extracted from the samples. To isolate the compounds of interest for analysis.

| 4. Mass Spectrometry | Samples are analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). | To identify and quantify the disappearance of the parent compound (this compound) and the appearance of labeled products (e.g., Lithocholic acid-d5). |

Research Methodologies for Investigating Bile Acid Disposition and Elimination Using Taurolithocholic Acid D5

Design and Execution of Pharmacokinetic-like Studies with Stable Isotope Tracers in Non-Clinical Settings

Pharmacokinetic-like studies in non-clinical settings are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of bile acids. The use of stable isotope tracers like Taurolithocholic acid-d5 offers a significant advantage over non-labeled compounds by enabling the differentiation of the administered dose from endogenous bile acids. nih.govnih.gov

Non-clinical pharmacokinetic studies are typically conducted in animal models or in vitro systems. nih.gov The design of these studies involves the administration of a known amount of this compound, followed by the collection of biological samples (e.g., plasma, bile, urine, feces, and tissue homogenates) at various time points. The concentration of this compound and its potential metabolites in these samples is then determined using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

The dual-isotope tracer approach can also be employed to simultaneously investigate multiple aspects of bile acid metabolism. tandfonline.comnih.gov For instance, one stable isotope-labeled bile acid could be administered orally and another intravenously to simultaneously assess oral bioavailability and systemic clearance.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Hypothetical Non-Clinical Study

ParameterValueUnitDescription
Cmax15.2µg/mLMaximum plasma concentration
Tmax2.5hoursTime to reach maximum plasma concentration
AUC(0-t)78.4µg*h/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
t1/26.8hoursElimination half-life
CL0.5L/hClearance
Vd4.8LVolume of distribution

This data is illustrative and intended to represent typical outputs from such a study.

Analysis of Bile Acid Transport Processes across Biological Membranes in Research Models

The movement of bile acids into and out of cells is a highly regulated process mediated by a variety of transport proteins. nih.gov Understanding these transport mechanisms is crucial for elucidating the pathophysiology of cholestatic liver diseases. nih.gov Research models, particularly in vitro systems, are invaluable for studying the specific transporters involved in bile acid disposition.

In vitro models such as sandwich-cultured hepatocytes (SCHs) and cell lines overexpressing specific transporters (e.g., Caco-2 cells for intestinal transport) are commonly used. nih.govnih.govaltex.org In these models, this compound can be used as a substrate to measure the activity of uptake and efflux transporters. For example, the uptake of this compound into hepatocytes is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) and various organic anion transporting polypeptides (OATPs). nih.govmdpi.com Its efflux from the hepatocyte into the bile canaliculus is mediated by the bile salt export pump (BSEP), while basolateral efflux into the sinusoidal blood involves transporters like multidrug resistance-associated protein 3 (MRP3) and MRP4. nih.govbibbase.org

By incubating these cellular models with this compound and measuring its intracellular and extracellular concentrations over time, researchers can determine the kinetics of transport and identify specific inhibitors or inducers of these transport proteins.

Table 2: Hypothetical Results of this compound Transport in an In Vitro Hepatocyte Model

ConditionUptake Clearance (µL/min/mg protein)Biliary Efflux Clearance (µL/min/mg protein)Basolateral Efflux Clearance (µL/min/mg protein)
Control25.612.34.1
With NTCP Inhibitor8.212.14.3
With BSEP Inhibitor25.91.54.0
With MRP4 Inhibitor25.512.42.2

This data is illustrative and intended to represent typical outputs from such a study.

Methodological Approaches for Studying Hepatic and Renal Clearance Pathways

Hepatic and renal clearance are the primary routes of elimination for many endogenous compounds and xenobiotics, including bile acids. unil.chnih.gov Methodological approaches to study these pathways often involve in vivo animal models and in vitro systems.

Hepatic clearance is a function of hepatic blood flow, plasma protein binding, and the intrinsic metabolic and transport capacity of the liver. derangedphysiology.com The use of this compound allows for the direct measurement of its extraction ratio across the liver by sampling blood from the portal vein and hepatic vein. In vitro models like isolated perfused rat livers (IPRL) can also be utilized to study hepatic uptake and biliary excretion under controlled conditions, minimizing the influence of systemic factors. nih.gov

Table 3: Illustrative Data from a Study on Hepatic and Renal Clearance of this compound

ParameterValueUnit
Hepatic Extraction Ratio0.85-
Hepatic Clearance42.5mL/min
Renal Clearance2.1mL/min
Fraction Excreted Unchanged in Urine0.04-

This data is illustrative and intended to represent typical outputs from such a study.

Emerging Research Applications and Methodological Innovations Utilizing Taurolithocholic Acid D5

Integration of Stable Isotope Tracing with High-Throughput Omics Technologies (e.g., Lipidomics, Metabolomics)

The advent of high-throughput 'omics' technologies, particularly metabolomics and lipidomics, has revolutionized the study of biological systems by allowing the simultaneous measurement of hundreds to thousands of small molecules. The accuracy and reliability of these analyses, however, hinge on precise quantification. This is where stable isotope-labeled compounds like Taurolithocholic acid-d5 play a critical role.

This compound is primarily intended for use as an internal standard for the quantification of its endogenous, unlabeled counterpart, Taurolithocholic acid (TLCA), by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com In these methods, a known amount of TLCA-d5 is added to a biological sample at an early stage of preparation. Since TLCA-d5 is chemically identical to TLCA but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during extraction, derivatization, and chromatographic separation but can be distinguished by the mass spectrometer. caymanchem.comthermofisher.cn This allows researchers to correct for any sample loss during preparation and for variations in instrument response, thereby ensuring highly accurate and precise quantification of endogenous TLCA levels. illinois.eduresearchgate.net

This technique, known as stable isotope dilution analysis, is a cornerstone of modern metabolomics and lipidomics. nih.goveurisotop.com The integration of stable isotope tracing goes beyond simple quantification and enables metabolic flux analysis (MFA), a powerful technique to study the rates of metabolic pathways in real-time. nih.govcreative-proteomics.commedchemexpress.com By introducing a labeled tracer into a biological system, scientists can track the movement of the isotope through various metabolic reactions, providing a dynamic picture of cellular metabolism that cannot be obtained from concentration measurements alone. nih.govescholarship.org While TLCA-d5 itself is typically used as an internal standard for quantification rather than a tracer for flux analysis, its application is fundamental to the accuracy of the quantitative data that underpins these complex metabolic studies. caymanchem.commedchemexpress.com

Application in Omics Role of this compound Technological Platform Research Outcome
Quantitative Metabolomics Internal standard for accurate measurement of Taurolithocholic acid (TLCA). caymanchem.comLC-MS/MS, GC-MSPrecise determination of bile acid profiles in various biological matrices (e.g., serum, plasma, tissue). thermofisher.cnnih.govamazonaws.com
Lipidomics Studies Internal standard for a specific class of conjugated bile acids within the lipidome.UPLC-Orbitrap/MSEnhanced understanding of how bile acids contribute to lipid metabolism and related disorders. nih.govnih.gov
Metabolic Flux Analysis (MFA) Provides the accurate quantification needed to validate the starting and ending points of metabolic pathways being traced with other isotopes (e.g., 13C-glucose). nih.govmedchemexpress.comMass SpectrometryDynamic mapping of metabolic pathways and identification of dysfunctional metabolic networks in disease states. creative-proteomics.comescholarship.org

Development of Advanced Computational Models for Bile Acid Kinetic Analysis Based on Isotope Data

Understanding the dynamics of bile acid metabolism—including synthesis, circulation, and excretion—is crucial for studying liver diseases, metabolic disorders, and gut microbiome interactions. nih.govnih.gov Isotope dilution techniques, which rely on precise measurements enabled by standards like TLCA-d5, provide the kinetic data necessary to develop and validate sophisticated computational models of these processes. nih.govdoaj.org

Researchers can measure the complete steady-state kinetics of bile acids from serum samples using stable isotopes and mass spectrometry. doaj.org These studies involve administering a known quantity of a labeled bile acid and then tracking its disappearance from circulation over time. universiteitleiden.nl The data from these isotope decay curves are then used to build physiologically based kinetic (PBK) models. tue.nlnih.gov

These computational models can simulate the complex enterohepatic circulation of bile acids, describing their synthesis in the liver, transport to the gallbladder and intestine, modification by gut microbiota, and reabsorption. tue.nlnih.gov By incorporating data from isotope dilution studies, these models achieve a high degree of accuracy in predicting how bile acid pools will respond to various physiological or pathological changes. For example, such models can predict dose-dependent bile acid accumulation in the liver due to drug-induced inhibition of transport proteins like the Bile Salt Export Pump (BSEP). nih.gov The accuracy of the underlying kinetic data, which is assured by the use of internal standards like TLCA-d5, is paramount for the predictive power of these models.

Model Component Description Contribution of Isotope Data Example Application
Physiological Compartments Represents different organs and tissues involved in bile acid circulation (liver, gallbladder, intestine, plasma). nih.govProvides data on the rate of transfer of bile acids between compartments.Simulating the effect of a cholecystectomy (gallbladder removal) on bile acid distribution. tue.nl
Kinetic Parameters Includes rates of synthesis, fractional turnover, transport, and excretion. doaj.orgDirectly measures key kinetic parameters like fractional turnover rate and pool size. doaj.orguniversiteitleiden.nlPredicting how a drug that inhibits a liver transporter will affect systemic bile acid concentrations. nih.gov
Inter-individual Variability Accounts for differences in metabolism among individuals, such as variations in transporter protein abundance. nih.govAllows for the generation of personalized kinetic data to parameterize individual models.Identifying individuals at higher risk for drug-induced liver injury based on their baseline bile acid kinetics. nih.gov

Novel Applications in Systems Biology Research for Understanding Metabolic Networks

Systems biology takes a holistic approach to deciphering the complexity of biological systems by integrating multiple layers of information, from the genome to the metabolome. nih.govethernet.edu.et Metabolic network models, which are mathematical reconstructions of all known metabolic reactions in an organism, are a key tool in systems biology. nih.govtue.nl These models require high-quality, quantitative data from omics technologies to be validated and to generate meaningful biological predictions.

For instance, multi-omics studies have shown how deoxycholic acid, a related secondary bile acid, can modulate bile acid metabolism and gut microbiota to affect chronic liver injury. nih.govnih.gov The ability to accurately quantify individual bile acids in such studies is fundamental to understanding the intricate connections within the "gut-liver axis" and the broader metabolic network. nih.gov This systems-level perspective is crucial for identifying key nodes in metabolic networks that could be targeted for therapeutic intervention. nih.govnih.gov

Systems Biology Component Role of Deuterated Standards Data Integration Research Goal
Metabolic Network Reconstruction Provides accurate concentrations of specific nodes (metabolites) in the network. nih.govMetabolomics, Genomics, ProteomicsTo create a comprehensive map of an organism's metabolic capabilities. nih.govnih.gov
Model Validation Offers precise quantitative data to confirm or reject model predictions under specific conditions.Time-series metabolomic dataTo ensure the computational model accurately reflects biological reality. dtu.dk
Phenotype Simulation High-quality metabolomic data serves as a baseline to simulate the metabolic response to genetic or environmental perturbations. nih.govMulti-omics dataTo understand the link between genotype and phenotype and to identify novel therapeutic targets. nih.gov

Future Directions in the Design and Utilization of Deuterated Bile Acid Probes for Biochemical Discovery

The role of bile acids as signaling molecules with wide-ranging effects on metabolism, inflammation, and gut health is an area of intense research. iroatech.comnih.gov The future of this field will rely on the development of more sophisticated chemical probes to dissect these complex signaling pathways. The principles established by the use of simple deuterated standards like TLCA-d5 are paving the way for the next generation of these tools.

Future research will likely involve the design of custom deuterated bile acids that can be used not just as internal standards but as dynamic tracers to follow specific biotransformation pathways. For example, strategically placing deuterium atoms on different parts of the bile acid steroid core or side chain could allow researchers to trace the activity of specific host or microbial enzymes. This would provide unprecedented insight into the diversity of bile acid modifications, a repertoire that is now understood to be far larger than previously recognized. nih.gov

Further directions include:

Multi-omics Integration: Combining data from deuterated bile acid tracing with genomics and proteomics for a more complete picture of disease. iroatech.comiroatech.com

Microbiome Therapeutics: Using deuterated probes to understand how therapeutic interventions (e.g., probiotics) modulate the metabolic activity of the gut microbiome and its interaction with host bile acid pools. iroatech.com

Precision Medicine: Developing personalized diagnostic approaches by using stable isotope-based tests to measure an individual's specific bile acid kinetic profile, potentially identifying predispositions to metabolic diseases. iroatech.com

The continued innovation in the design and application of deuterated bile acid probes will be essential for translating fundamental biochemical discoveries into new diagnostic and therapeutic strategies for a range of human diseases. iroatech.comnih.gov

Q & A

Q. How can researchers address the low recovery rates of Taurolithocholic acid-d5 in solid-phase extraction (SPE) protocols?

this compound exhibits poor recovery (<30%) in SPE due to its highly acidic sulfo group (pKa −0.84), which reduces retention on standard SPE sorbents. Methodological adjustments include:

  • Using plasma matrices during SPE to stabilize the compound via matrix-component binding, improving repeatability (RSD reduced from 53% to 6% with plasma) .
  • Selecting mixed-mode SPE cartridges (e.g., MeP-SPE1) optimized for acidic conjugates, as they demonstrated higher recovery for 26/28 tested compounds .

Q. What are the critical considerations when using this compound as an internal standard (IS) in targeted metabolomics?

  • Matrix effects : Plasma ion suppression can reduce IS recovery (e.g., cortisol-d4 recovery dropped from 72% to 44% with plasma). Mitigate this by using matrix-matched calibration curves .
  • Stability : Monitor IS degradation in plasma using quality controls (QCs) injected at regular intervals during LC-MS/MS runs .
  • Structural analogs : Use isotope-labeled analogs (e.g., deuterated forms) to match extraction efficiency and ionization behavior with endogenous analytes .

Q. How do the structural properties of this compound influence its analytical quantification?

The taurine-conjugated sulfonic acid group in this compound contributes to its high acidity (pKa −0.84), leading to:

  • Poor retention on reversed-phase LC columns. Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reagents for better separation .
  • Sensitivity to pH in mobile phases; optimize pH to 2.5–3.0 to enhance ionization efficiency in negative-mode ESI .

Q. What validation parameters are essential when quantifying this compound in biological samples?

  • Recovery and repeatability : Validate using spiked plasma samples at low, medium, and high concentrations. Acceptable RSD should be <15% .
  • Linearity : Ensure a dynamic range covering physiological concentrations (e.g., 0.1–100 nM for bile acids in plasma) .
  • Limit of quantification (LOQ) : Establish LOQ using signal-to-noise ratios ≥10, typically achievable at 0.5 nM in LC-MS/MS .

Q. How can researchers confirm the identity of this compound in complex samples?

  • Use high-resolution mass spectrometry (HRMS) to verify exact mass (e.g., m/z 514.2854 for [M−H]⁻) and isotopic purity (≥95% deuterium incorporation) .
  • Compare retention times and MS/MS fragmentation patterns with unlabeled Taurolithocholic acid .

Advanced Research Questions

Q. What mechanisms underlie this compound's role as a cholestatic agent in experimental models?

this compound acts as a calcium agonist, inducing intracellular Ca²⁺ flux in hepatocytes, which triggers cholestatic injury. Key experimental strategies include:

  • In vitro models : Treat primary hepatocytes with 10–100 µM this compound to simulate bile acid overload and measure ATP depletion or mitochondrial dysfunction .
  • In vivo models : Infuse this compound into mouse biliary ducts (0.5–1.0 µmol/kg/h) to study pancreatitis or cholestasis progression .

Q. How can researchers optimize LC-MS/MS methods to resolve this compound from isobaric interferences in gut microbiome studies?

  • Chromatographic separation : Employ UPLC with C18 columns (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) to separate this compound from microbial-conjugated bile acids .
  • Data-independent acquisition (DIA) : Use SWATH-MS to collect fragmentation data for all ions, enabling retrospective identification of co-eluting metabolites .

Q. What are the implications of this compound's sulfonation status on its metabolic stability?

Sulfonation at the 3-position (e.g., in Taurolithocholic acid 3-sulfate) increases hydrophilicity and reduces toxicity. Methodological insights include:

  • Enzymatic assays : Incubate this compound with sulfotransferases (e.g., SULT2A1) to study sulfonation kinetics .
  • Transport studies : Use Caco-2 cell monolayers to assess intestinal absorption of sulfonated vs. non-sulfonated forms .

Q. How do matrix effects influence the quantification of this compound in heterogeneous biological samples?

  • Ion suppression : Co-eluting phospholipids in plasma reduce ionization efficiency. Mitigate this by:
  • Implementing post-column infusion of reference standards to map suppression zones .
  • Using stable isotope-coded analogs (e.g., ¹³C-labeled IS) for compensation .
    • Recovery normalization : Calculate recovery rates (%) using pre-spiked vs. post-extracted plasma samples .

Q. What strategies improve the detection sensitivity of this compound in low-abundance biospecimens (e.g., cerebrospinal fluid)?

  • Microextraction by packed sorbent (MEPS) : Pre-concentrate samples using 1–2 mg of mixed-mode sorbents, achieving 10–50× sensitivity enhancement .
  • Derivatization : React this compound with dansyl chloride to improve ionization efficiency in positive-mode ESI .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.